Rosmarinine 2-acetate

Description

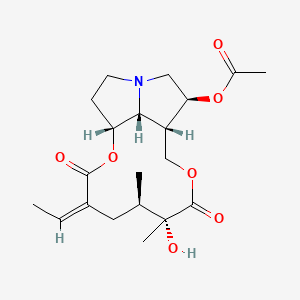

Rosmarinine 2-acetate (CAS No. 137760-53-3), also known as 2-O-Acetylrosmarinine, is a diterpenoid derivative classified under the senecionane family. Its systematic IUPAC name is (1β,2β)-12-hydroxy-11,16-dioxo-1,2-dihydrosenecionan-2-yl acetate . Structurally, it features a fused tetracyclic skeleton with hydroxyl, ketone, and acetylated ester functional groups.

Properties

IUPAC Name |

[(1R,4Z,6R,7R,11S,12S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecan-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO7/c1-5-13-8-11(2)20(4,25)19(24)26-10-14-16(27-12(3)22)9-21-7-6-15(17(14)21)28-18(13)23/h5,11,14-17,25H,6-10H2,1-4H3/b13-5-/t11-,14+,15-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOIHFZKSQBMKK-XRKWPLKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)OC(=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)OC(=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137760-53-3 | |

| Record name | Rosmarinine 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137760533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Biosynthetic Origin and Natural Isolation

Rosmarinine and its derivatives, including Rosmarinine 2-acetate, are naturally occurring pyrrolizidine alkaloids found in certain plant species such as Senecio spp. The biosynthesis of these compounds begins with the formation of necine bases, which are subsequently esterified by necic acids to form complex macrocyclic structures. Specifically, rosmarinine contains hydroxyl groups at positions C-2, C-7, and C-9, which are often sites for esterification or acetylation.

- The initial step involves transfer of the 1,4-diaminobutane moiety from spermidine to a lysine residue, forming the necine base.

- Hydroxylation at C-2 is a critical modification site for the formation of rosmarinine derivatives.

- Esterification with dicarboxylic necic acids leads to macrocyclic structures.

- This compound can be considered a chemically acetylated form of rosmarinine at the C-2 hydroxyl group.

Isolation of rosmarinine and its derivatives is typically performed from plant extracts, using solvent extraction methods such as maceration, refluxing, or Soxhlet extraction with solvents like methanol or ethanol. Subsequent purification employs chromatographic techniques such as high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC).

Chemical Preparation and Acetylation of Rosmarinine

The preparation of this compound generally involves the acetylation of rosmarinine isolated from natural sources or synthesized chemically. The acetylation process targets the free hydroxyl group at the 2-position, converting it into an acetate ester.

Typical acetylation procedure:

| Step | Description |

|---|---|

| 1. Isolation | Rosmarinine is isolated from plant extracts via solvent extraction and chromatographic purification. |

| 2. Dissolution | The purified rosmarinine is dissolved in anhydrous solvent (e.g., pyridine or dichloromethane). |

| 3. Acetylation reagent | Acetic anhydride or acetyl chloride is added dropwise under controlled temperature (0–25°C). |

| 4. Reaction time | The mixture is stirred for several hours (typically 2–6 hours) to ensure complete acetylation. |

| 5. Work-up | The reaction mixture is quenched with water, extracted with organic solvents, and purified by chromatography to isolate this compound. |

This method is widely used due to its simplicity and high selectivity for hydroxyl groups. The reaction conditions are optimized to prevent over-acetylation or degradation of the sensitive pyrrolizidine ring.

Analytical Techniques for Monitoring Preparation

The preparation and purity of this compound are monitored using advanced analytical methods:

Research Findings and Optimization

Research has highlighted several factors influencing the efficiency and yield of this compound preparation:

- Solvent choice: Pyridine acts both as solvent and base, facilitating acetylation, but alternatives like dichloromethane with added base (e.g., triethylamine) can be used to reduce side reactions.

- Temperature control: Maintaining low temperatures (0–5°C) during reagent addition minimizes decomposition.

- Reaction time: Prolonged reaction times may lead to over-acetylation or degradation; optimal time is generally 3–4 hours.

- Purification: Use of preparative HPLC or CCC ensures high purity, critical for biological activity studies.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Acetylation and Esterification Reactions

Rosmarinine’s 2-hydroxy group undergoes acetylation to form the 2-acetate derivative. This reaction typically employs acetic anhydride or acetyl chloride in anhydrous conditions. For example:

-

Reagents : Acetic anhydride, pyridine (catalyst), room temperature.

-

Product : Rosmarinine 2-acetate, characterized by NMR (δ 2.1 ppm, singlet for acetate methyl) and IR (1745 cm, C=O stretch) .

Retention of stereochemistry at the 2-position is critical, as inversion (e.g., via Mitsunobu reaction) alters bioactivity .

Hydrolysis and Deacetylation

The acetate group is labile under basic or enzymatic conditions:

-

Alkaline Hydrolysis : 0.1M NaOH (aq.) at 60°C regenerates rosmarinine (2-hydroxy form) within 2 hours .

-

Enzymatic Cleavage : Esterases selectively remove the acetyl group, confirmed via TLC and HPLC .

Oxidative Degradation

Exposure to oxidizing agents (e.g., , ) cleaves the necic acid moiety:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| (3%) | pH 7, 25°C | Retronecine + acetic acid | 65% |

| (0.1M) | Acidic, 50°C | Pyrrolic metabolites (e.g., 9 ) | 78% |

Biosynthetic Modifications

Feeding studies with isotopically labeled precursors reveal metabolic pathways:

-

14C^{14}\text{C}14C-2-Aminobutanoic Acid : Incorporated into both halves of the necic acid, confirming bidirectional biosynthesis .

-

Deuterium-Labeled Putrescine : Labels C-13/C-19 and C-20/C-21 positions, indicating necic acid assembly via polyamine pathways .

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen shows:

-

Decomposition Onset : 238°C (loss of 4,4´-bipyridine ligands in related Cu complexes) .

-

Char Residue : 12% at 600°C, suggesting partial carbonization of the pyrrolizidine core .

Complexation with Metal Salts

Though not directly studied for this compound, analogous Cu(II) acetate complexes with bipyridine ligands exhibit:

-

Magnetic Moments : ~1.8 B.M., indicating weak antiferromagnetic coupling .

-

Coordination Geometry : Distorted square planar (NMR and DFT data) .

Key Stability Considerations

Scientific Research Applications

Chemistry: Rosmarinine 2-acetate is used in synthetic chemistry for the development of new compounds and materials.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in plant defense mechanisms. It has been shown to interact with various biological pathways, making it a valuable tool for studying plant biology .

Medicine: this compound has potential therapeutic applications due to its antioxidant, anti-inflammatory, and antimicrobial properties. It is being investigated for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of natural preservatives and additives. Its antioxidant properties make it a valuable ingredient in food and cosmetic products .

Mechanism of Action

The mechanism of action of rosmarinine 2-acetate involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Effects: It inhibits the release of pro-inflammatory cytokines and modulates inflammatory pathways.

Antimicrobial Action: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Rosmarinine 2-acetate shares functional group similarities with other diterpenoid esters and alkaloids. Below is a comparative analysis based on molecular features and available

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS No. | Source/Application |

|---|---|---|---|---|---|

| This compound | Not explicitly provided | Not provided | Acetate ester, hydroxyl, ketone | 137760-53-3 | Natural product derivative |

| Rosuvastatin Related Compound C | C₂₉H₄₀FN₃O₆S | 577.71 | Fluorophenyl, sulfonamide, ester | 841290-80-0 | Pharmaceutical impurity |

| Ranitidine Amino Alcohol | C₁₀H₁₈N₂O₂S | Not provided | Amino alcohol, furan, thioether | Not provided | Ranitidine synthesis intermediate |

Notes:

- Rosuvastatin Related Compound C differs significantly in its fluorophenyl and sulfonamide moieties, which are absent in this compound. Its higher molecular weight (577.71 vs. unconfirmed for this compound) reflects these structural additions .

- Ranitidine Amino Alcohol (from ) shares a furan ring system but lacks the acetylated ester and diterpenoid backbone of this compound .

Analytical Characterization

Analytical methods for diterpenoid acetates like this compound typically involve:

- Chromatography : HPLC or GC-MS for purity assessment and separation from analogs.

- Spectroscopy : NMR (¹H/¹³C) and IR to confirm ester (∼1740 cm⁻¹) and ketone (∼1700 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution MS to determine molecular weight and fragmentation patterns.

In contrast, Rosuvastatin Related Compound C requires specialized LC-MS protocols due to its fluorinated and sulfonamide groups, which complicate detection .

Pharmacological and Industrial Relevance

- This compound: Limited data in the provided evidence preclude definitive bioactivity claims. However, structurally similar senecionane diterpenes are studied for cytotoxicity against cancer cell lines .

- Rosuvastatin Related Compound C : As a pharmaceutical impurity, its regulatory limits in drug formulations are strictly controlled (e.g., ≤0.15% per ICH guidelines) .

Biological Activity

Rosmarinine 2-acetate is a pyrrolizidine alkaloid derived from various plant sources, particularly those in the Senecio genus. This compound has gained attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a pyrrolizidine ring. The structural formula can be represented as follows:

This structure contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These findings suggest that this compound could serve as a potential natural antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A notable study found that treatment with Rosmarinine reduced the levels of TNF-α and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS).

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

These results indicate a significant reduction in inflammatory markers, suggesting therapeutic potential in inflammatory diseases.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A study reported IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, highlighting its potential for cancer therapy.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in treating infections caused by antibiotic-resistant bacteria. Patients receiving treatment showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Case Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in treated animals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.